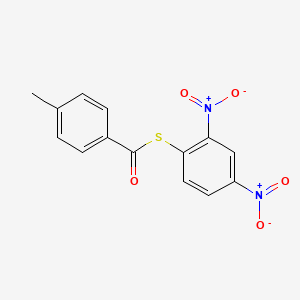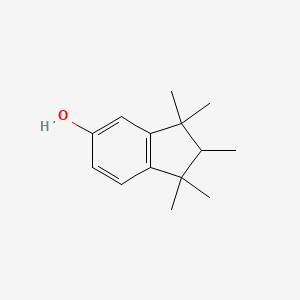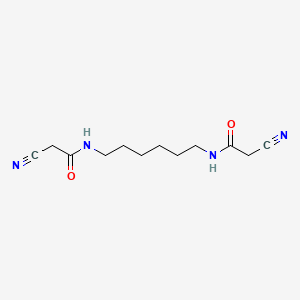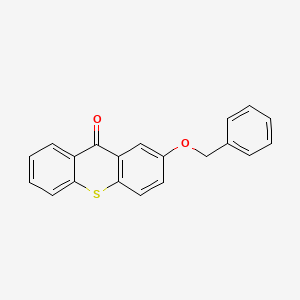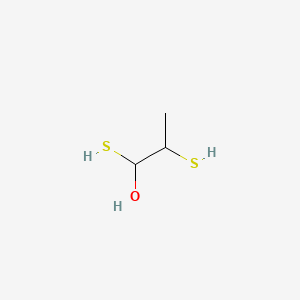
1-Propanol, 1,2-dimercapto-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 1,2-dimercapto-, also known as 2,3-dimercapto-1-propanol, is a chemical compound with the molecular formula C₃H₈OS₂. It is a clear, colorless, and viscous liquid with a pungent odor. This compound is known for its chelating properties, making it useful in binding and neutralizing heavy metals such as arsenic, mercury, and lead .
Métodos De Preparación
1-Propanol, 1,2-dimercapto- can be synthesized through various methods. One common synthetic route involves the reaction of glycerol with hydrogen sulfide in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Análisis De Reacciones Químicas
1-Propanol, 1,2-dimercapto- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can act as a reducing agent, converting disulfides back to thiols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Propanol, 1,2-dimercapto- has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and a chelating agent for heavy metals.
Biology: The compound is employed in studies involving enzyme inhibition and metal ion chelation.
Mecanismo De Acción
The primary mechanism of action of 1-Propanol, 1,2-dimercapto- involves its ability to form stable complexes with heavy metals. The sulfhydryl groups in the compound bind to the metal ions, preventing them from interacting with biological molecules and causing toxicity. These metal complexes are then excreted from the body, reducing the toxic effects of the metals .
Comparación Con Compuestos Similares
1-Propanol, 1,2-dimercapto- is often compared with other chelating agents such as:
Dimercaptosuccinic acid (DMSA): Another chelating agent used for heavy metal detoxification.
Ethylenediaminetetraacetic acid (EDTA): Widely used in chelation therapy for lead poisoning.
Penicillamine: Used in the treatment of Wilson’s disease and rheumatoid arthritis.
What sets 1-Propanol, 1,2-dimercapto- apart is its dual functionality as both a reducing agent and a chelating agent, making it versatile in various applications .
Propiedades
Número CAS |
34976-02-8 |
|---|---|
Fórmula molecular |
C3H8OS2 |
Peso molecular |
124.23 g/mol |
Nombre IUPAC |
1,2-bis(sulfanyl)propan-1-ol |
InChI |
InChI=1S/C3H8OS2/c1-2(5)3(4)6/h2-6H,1H3 |
Clave InChI |
NYGHAGSMVIYKIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(O)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


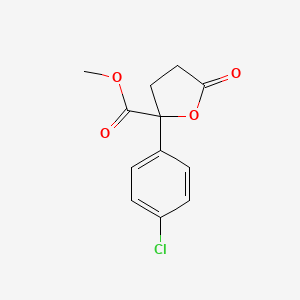
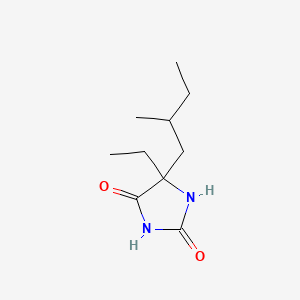
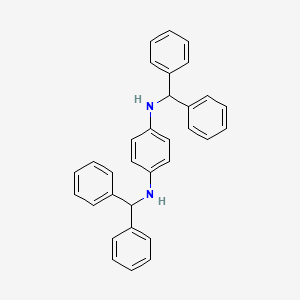

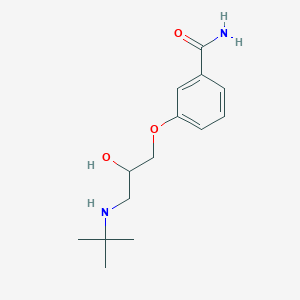

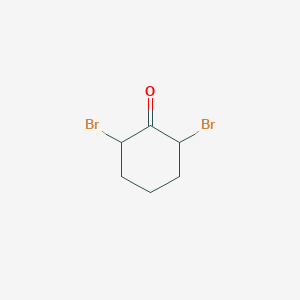
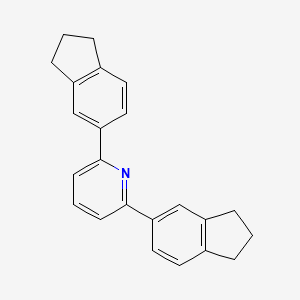
![Benzo[b]thiophene, 5-chloro-3-phenyl-](/img/structure/B14687322.png)
